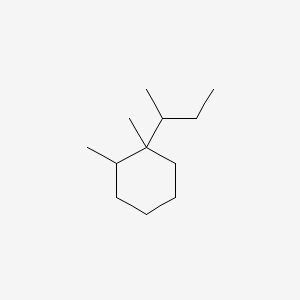
Cyclohexane, dimethyl(methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a hydrocarbon with the molecular formula C12H24 and a molecular weight of 168.3190 g/mol . This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, dimethyl(methylpropyl)- can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives with appropriate alkyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of cyclohexane, dimethyl(methylpropyl)- often involves the catalytic hydrogenation of corresponding aromatic compounds. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, dimethyl(methylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2) under UV light
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Corresponding alkanes
Substitution: Halogenated cyclohexane derivatives
Aplicaciones Científicas De Investigación
Cyclohexane, dimethyl(methylpropyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclohexane, dimethyl(methylpropyl)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo conformational changes and participate in chemical reactions that modify its structure and properties . These interactions can influence the compound’s reactivity, stability, and biological activity.
Comparación Con Compuestos Similares
Cyclohexane, dimethyl(methylpropyl)- can be compared with other similar compounds, such as:
- 1,2-Dimethylcyclohexane
- 1,3-Dimethylcyclohexane
- 1,4-Dimethylcyclohexane
These compounds share similar structural features but differ in the position and nature of their substituents . The unique arrangement of substituents in cyclohexane, dimethyl(methylpropyl)- imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88456-07-9 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
1-butan-2-yl-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-5-10(2)12(4)9-7-6-8-11(12)3/h10-11H,5-9H2,1-4H3 |
Clave InChI |
LYGCLLPHPICPSD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(CCCCC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


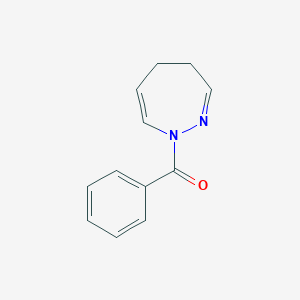


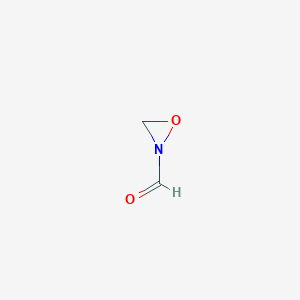
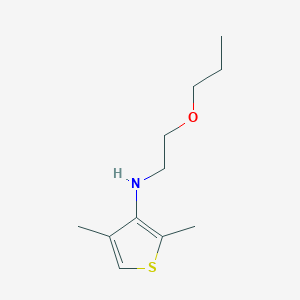
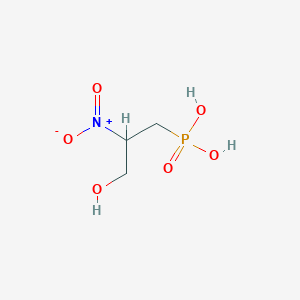
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
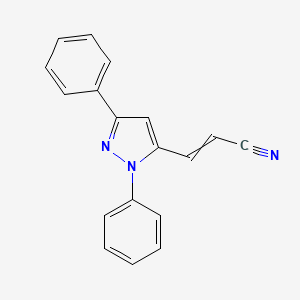

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
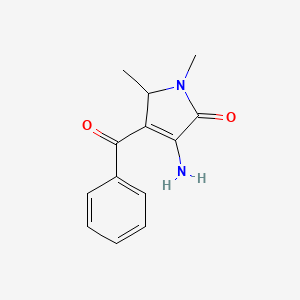
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
